molecular formula C13H13F3N2O2S2 B2364360 3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034448-53-6

3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No. B2364360
CAS RN: 2034448-53-6
M. Wt: 350.37
InChI Key: LMWLSZSHFPSIFP-UHFFFAOYSA-N
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Description

“3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide” is a chemical compound that is part of the class of molecules known as fluorinated thiophene derivatives . These derivatives are widely used in various applications such as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .


Synthesis Analysis

The synthesis of fluorinated thiophene derivatives, like the compound , involves the functionalization of the thiophene ring . Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it is not selective due to the extreme reactivity of molecular fluorine . Other methods involve the use of gaseous SF3+, which is a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of fluorinated thiophene derivatives is characterized by the presence of fluorine atoms, CF3 groups, and perfluorinated aryl fragments . The specific structure of “this compound” is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involving fluorinated thiophene derivatives are primarily fluorination reactions . These reactions involve the addition of fluorine atoms to the thiophene ring .

Scientific Research Applications

Catalytic Applications

  • Cationic Cyclizations and Polycyclic System Formation : Trifluoromethanesulfonic (triflic) acid, a catalyst related to sulfonamides, is used to induce cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and efficient formation of polycyclic systems (Haskins & Knight, 2002).

Synthesis and Chemical Reactivity

  • Pyrrolidin-3-ones Formation : N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine undergo reactions to afford pyrrolidin-3-ones, revealing interesting chemical behavior and potential for creating novel compounds (Králová et al., 2019).
  • Synthesis of Fluorinated Pyrrolidines : N-[3-(Trifluoromethyl)homoallyl]sulfonamides are used to synthesize 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, contributing to the development of fluorinated prolines (Nadano et al., 2006).

Industrial Applications

  • Deep Fuels Desulfurization and Denitrogenation : Studies investigate the use of trifluoromethanesulfonate derivatives for deep desulfurization of fuels, highlighting their potential in fuel processing technologies (Kędra-Królik et al., 2011).

Organocatalysis

  • Asymmetric Michael Addition Reactions : 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, a related compound, acts as an efficient catalyst for Michael addition reactions of ketones and aldehydes to nitrostyrenes, indicating potential use in asymmetric synthesis (Wang et al., 2009).

Mechanistic Studies

  • Isomerizing Alkoxycarbonylation Mechanisms : Triflate complexes are used to study the isomerizing alkoxycarbonylation of methyl oleate, which can enhance understanding of complex chemical processes (Roesle et al., 2012).

Biomedical Research

  • Antimicrobial Properties : N-Pyridinium, quinolinium, and isoquinolinium sulfonate derivatives show antimicrobial and antifungal activities, suggesting potential applications in medical treatments (Fadda et al., 2016).

Material Science

  • Polyimide Synthesis : Novel soluble polyimides derived from sulfonamide-containing compounds show excellent optical and dielectric properties, indicating applications in high-performance materials (Guan et al., 2014).

Mechanism of Action

The mechanism of action of fluorinated thiophene derivatives can vary depending on their specific structure and application. Some of them act as potent selective class II histone deacetylase (HDAC) inhibitors or agonists of sphingosine-1-phosphate (S1P) receptors .

Future Directions

Fluorinated thiophene derivatives have a wide range of applications and continue to be an area of active research . They are used in the development of new materials and drugs, and their unique properties make them valuable for various industries .

properties

IUPAC Name

3,3,3-trifluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)5-8-22(19,20)18-9-10-3-1-6-17-12(10)11-4-2-7-21-11/h1-4,6-7,18H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWLSZSHFPSIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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